Bobcat339

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bobcat339は、特にTET1およびTET2酵素に対して強力で選択的なシトシン系阻害剤です。 5-メチルシトシンから5-ヒドロキシメチルシトシンへの変換を阻害する能力により、エピジェネティクスの分野で広く使用されており、DNAメチル化と遺伝子転写に影響を与えます .

準備方法

合成経路と反応条件

Bobcat339は、次の主要なステップを含む複数段階のプロセスを通じて合成できます :

出発物質: 5-クロロシトシンが出発物質として使用されます。

3-ビフェニルボロン酸との反応: 出発物質は、メタノール-水混合物中で酢酸銅(II)およびN,N,N',N'-テトラメチルエチレンジアミン(TEMED)の存在下で、3-ビフェニルボロン酸と反応します。

精製: 反応混合物をフラッシュクロマトグラフィーにかけて目的の生成物を単離し、さらに水で洗浄して残留酢酸銅(II)を除去します。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、収率と純度を最適化して大規模に行われます。 このプロセスには、高純度の試薬と高度な精製技術を使用し、最終生成物が厳しい品質基準を満たすようにします .

化学反応の分析

Synthetic Route and Key Chemical Reactions

Bobcat339 is synthesized via a Chan–Lam coupling reaction , a copper-catalyzed cross-coupling between 5-chlorocytosine and 3-biphenylboronic acid (Figure S1, ). This reaction employs copper(II) acetate as a catalyst under aerobic conditions, facilitating the formation of a carbon-nitrogen bond.

Reaction Conditions:

-

Substrates : 5-Chlorocytosine, 3-biphenylboronic acid.

-

Catalyst : Copper(II) acetate.

-

Solvent : Dichloromethane (DCM) or methanol.

-

Temperature : Room temperature (20–25°C).

The product is typically isolated as a green powder due to residual copper from the catalyst, necessitating rigorous purification to remove metal contaminants .

Copper Contamination and Purification Challenges

Post-synthesis purification significantly impacts this compound’s chemical reactivity and biological activity. Residual Cu(II) from the Chan–Lam reaction enhances its apparent inhibitory effects on TET enzymes, as shown below:

Table 1: Copper Content in this compound Samples

| Source | [Cu] (ppm) | Mol % Cu |

|---|---|---|

| In-house | <0.001 | 0 |

| Sigma-Aldrich | <0.001 | 0 |

| MedKoo | 0.198 | 3.12 |

-

In-house and Sigma samples : Purified via three rounds of flash chromatography followed by HPLC , resulting in undetectable Cu(II) levels.

-

MedKoo sample : Retained 3.12 mol% Cu(II), correlating with potent TET inhibition (IC50 ~33 μM for TET1) in enzymatic assays .

Chemical Interactions with Copper

This compound’s reported TET inhibition is mediated by Cu(II) contamination rather than intrinsic activity:

Key Findings:

-

Cu(II) alone inhibits TET enzymes : Titration experiments showed CuSO₄ (≥25 μM) fully blocks TET1/2 activity .

-

Synergistic effect : this compound–Cu(II) mixtures exhibit stronger inhibition than Cu(II) alone (Figure 3B, ). Mechanistically, Cu(II) displaces Fe(II) in TET’s active site, disrupting oxidation of 5-methylcytosine .

-

Structural dependency : The 5-chloro and 3-biphenyl substituents are critical for binding TET’s catalytic pocket (ΔG Binding = −10.23 kcal/mol for TET1) but require Cu(II) for inhibitory activity .

Stability and Degradation

-

Thermal stability : Stable at −20°C for years in powder form; solutions degrade within 1 month at −20°C .

-

UV/Vis spectra : MedKoo’s seafoam-green samples (λmax = 680 nm) indicate Cu(II) coordination, absent in pure white powders .

Analytical Characterization

科学的研究の応用

Cancer Research

Bobcat339 has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit TET enzymes, which play a role in tumor progression. Research indicates that TET inhibitors like this compound could dial back the aggressiveness of certain cancers by altering the epigenetic landscape of tumor cells .

Case Study: Inhibition of Cancer Cell Proliferation

- Objective : To assess the impact of this compound on TET-mediated DNA demethylation in cancer cells.

- Methodology : Cancer cell lines were treated with varying concentrations of this compound, and cell proliferation was measured.

- Results : A significant reduction in cell proliferation was observed at mid-micromolar concentrations of this compound, suggesting its potential as an anti-cancer agent.

Neurological Disorders

Recent studies have explored the use of this compound in treating conditions such as anorexia nervosa and stress-related disorders. The molecule's interaction with TET3 in hypothalamic neurons has shown promise in regulating appetite and mood .

Case Study: Treatment for Anorexia Nervosa

- Objective : To evaluate the efficacy of this compound in a mouse model of anorexia nervosa.

- Methodology : Mice were administered this compound intraperitoneally, and their food intake and behavioral patterns were monitored.

- Results : Treated mice exhibited increased food intake and reduced anxiety-like behaviors compared to controls, indicating potential therapeutic benefits for anorexia nervosa .

Epigenetics

In the field of epigenetics, this compound serves as a valuable tool for studying DNA methylation dynamics. Its ability to inhibit TET enzymes allows researchers to manipulate gene expression patterns for experimental purposes.

Data Table: Summary of Research Findings on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Proliferation | Cell line assays | Significant reduction in proliferation at 50 μM |

| Anorexia Treatment | Mouse model experiments | Increased food intake; reduced anxiety behaviors |

| Epigenetic Modulation | In vitro assays with human cells | Altered methylation patterns observed |

Controversies and Considerations

While initial studies reported promising results regarding the efficacy of this compound, subsequent research raised concerns about the purity and activity of commercially available samples. Notably, some findings indicated that the inhibitory effects attributed to this compound may be due to copper contamination rather than the compound itself . This highlights the need for rigorous quality control in research involving small molecules.

作用機序

Bobcat339は、TET1およびTET2酵素を選択的に阻害することでその効果を発揮します . これらの酵素は、DNA中の5-メチルシトシンを5-ヒドロキシメチルシトシンに酸化させる役割を担っています。このプロセスを阻害することで、this compoundは5-ヒドロキシメチルシトシンのレベルを低下させ、DNAメチル化と遺伝子転写に影響を与えます。 この化合物の活性は、TET酵素の活性部位との相互作用によって媒介され、そこで天然基質と競合します .

類似の化合物との比較

This compoundは、TET1およびTET2酵素に対する選択性において独特です . 類似の化合物には次のようなものがあります。

5-フルオロ-2'-デオキシシチジン: DNAメチルトランスフェラーゼの阻害剤。

5-メチル-2'-デオキシシチジン: 新規DNAメチル化をシグナルするピリミジンヌクレオシド。

ナナオマイシンA: DNMT3Bの選択的阻害剤.

これらの化合物は、標的と作用機序が異なり、TET酵素を阻害するthis compoundの特異性と独自性を強調しています。

類似化合物との比較

Bobcat339 is unique in its selectivity for TET1 and TET2 enzymes . Similar compounds include:

5-Fluoro-2’-deoxycytidine: An inhibitor of DNA methyltransferase.

5-Methyl-2’-deoxycytidine: A pyrimidine nucleoside that signals de novo DNA methylation.

Nanaomycin A: A selective inhibitor of DNMT3B.

These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in inhibiting TET enzymes.

生物活性

Bobcat339 is a novel cytosine-based inhibitor specifically targeting ten-eleven translocation (TET) dioxygenases, which play a crucial role in the regulation of DNA methylation and gene expression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Profile

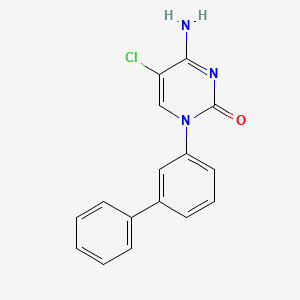

- Chemical Name : 4-Amino-1-[1,1'-biphenyl]-3-yl-5-chloro-2(1H)-pyrimidinone

- Molecular Formula : C₁₆H₁₂ClN₃O

- Purity : ≥98%

- IC50 Values :

- TET1: 33 μM

- TET2: 73 μM

This compound inhibits TET enzymes, which are responsible for the oxidative demethylation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). This inhibition leads to an increase in DNA methylation levels, thus affecting gene expression patterns associated with various biological processes, including development and disease states such as cancer and inflammation .

In Vitro Studies

-

Efficacy Against TET Enzymes :

- Initial studies indicated that this compound could inhibit TET1 and TET2 effectively. However, subsequent research revealed that its inhibitory activity was significantly enhanced by contaminating copper ions (Cu(II)) present in commercial preparations of the compound .

- For instance, in a quantitative mass spectrometry assay, pure this compound showed minimal inhibitory effects against TET enzymes unless contaminated with Cu(II), which suggested that careful purification is essential for accurate biological evaluation .

- Impact on DNA Methylation :

-

Case Study: Osteoblast Differentiation :

- In a study examining BMP-induced differentiation of C2C12 osteoblasts, treatment with this compound led to increased global 5mC levels and decreased 5hmC levels. This inhibition was associated with reduced expression of osteoblast marker genes and alkaline phosphatase activity, indicating a potential role for TET-mediated demethylation in osteoblast differentiation .

In Vivo Applications

Recent studies have explored the use of this compound in mouse models of endometriosis. The compound demonstrated significant efficacy in reducing lesions by targeting macrophages that overexpress TET3, suggesting its potential as a therapeutic agent for chronic inflammatory diseases . Researchers noted that the oral bioavailability of this compound could facilitate patient compliance compared to traditional treatments.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition of TET Enzymes | Effective inhibition linked to Cu(II) contamination; pure compound less active |

| DNA Methylation Dynamics | Increased 5mC and decreased 5hmC levels; impacts gene expression |

| Osteoblast Differentiation | Suppression of osteogenic markers; highlights role in differentiation |

| In Vivo Efficacy | Significant reduction in endometriosis lesions; potential for broader applications |

特性

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。